molecular formula C13H10BrN5OS B4500374 N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4500374
M. Wt: 364.22 g/mol
InChI Key: LMKULNOLOXNYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a triazolo-pyridazine core linked via a sulfanyl group to a 4-bromophenyl moiety. Its synthesis typically involves coupling reactions between thioacetic acid derivatives and substituted anilines, yielding high-purity products (>95%) under optimized conditions .

The triazolo-pyridazine scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as formyl peptide receptors (FPRs) or kinases. The bromine substituent on the phenyl ring contributes to lipophilicity and may influence receptor binding affinity .

Properties

IUPAC Name

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5OS/c14-9-1-3-10(4-2-9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKULNOLOXNYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Research has shown that derivatives of triazolo[4,3-b]pyridazine can inhibit the growth of various bacterial strains. For instance, a study demonstrated that modifications to the triazole structure could enhance antibacterial efficacy against resistant strains of bacteria. The incorporation of the 4-bromophenyl group in N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide may contribute to its bioactivity through increased lipophilicity and improved interaction with microbial cell membranes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study exploring the synthesis of related triazolo compounds found that certain analogs exhibited cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways. The presence of the bromophenyl moiety may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer progression .

Case Study: Synthesis and Biological Evaluation

In a specific case study, researchers synthesized a series of triazolo derivatives including this compound and evaluated their biological activity. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7, HeLa), suggesting promising anticancer potential .

Fluorescence Studies

This compound has been studied for its photophysical properties due to its potential applications in fluorescence-based sensors. Research indicates that the incorporation of the triazole ring enhances fluorescence quantum yields compared to non-triazole counterparts. This property is beneficial for applications in biological imaging and environmental monitoring .

Data Table: Photophysical Properties

CompoundSolventλ abs (nm)λ em (nm)Φ F (%)
1Toluene37147690
2MeCN27660529
3Solid-5008

The data above illustrates the absorption and emission spectra of various derivatives under different solvent conditions. The high fluorescence quantum yield in toluene suggests potential for use in fluorescence-based applications .

Development of Fluorescent Materials

The structural characteristics of this compound have led to its exploration as a building block for fluorescent materials. Its ability to form stable complexes with metal ions can be utilized in creating luminescent materials for optoelectronic devices. Studies have shown that incorporating this compound into polymer matrices can enhance the overall luminescent properties due to efficient energy transfer mechanisms .

Case Study: Synthesis of Luminescent Polymers

In a recent project, researchers synthesized a series of luminescent polymers incorporating this compound. These polymers demonstrated significant photostability and tunable emission properties suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide linkage can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Core Heterocyclic Variations

The triazolo-pyridazine core distinguishes the target compound from analogs with triazino-indole or pyridazinone systems:

  • Compound 26 (N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide): Replaces the triazolo-pyridazine with a triazino-indole ring.
  • Pyridazin-3(2H)-one derivatives : Exhibit FPR2 agonism but lack the triazole ring, resulting in weaker kinase inhibition. For example, N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide shows mixed FPR1/FPR2 activity, whereas the target compound’s triazolo-pyridazine core may enhance selectivity for specific kinases .

Substituent Effects

Variations in substituents significantly alter pharmacological profiles:

  • Bromine vs. Methoxy/Phenoxy Groups: The 4-bromophenyl group in the target compound enhances electrophilic reactivity compared to the 4-phenoxyphenyl group in Compound 24 (N-(4-phenoxyphenyl)-2-((5-methyl-triazino-indol-3-yl)thio)acetamide). This substitution improves membrane permeability but may increase metabolic instability . Methoxybenzyl analogs (e.g., N-(4-methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) exhibit higher aqueous solubility due to the polar methoxy group, albeit with reduced receptor binding affinity compared to brominated derivatives .
  • Thioether vs. Carboxamide Linkers :
    • The sulfanyl (-S-) linker in the target compound provides flexibility and moderate electron-withdrawing effects, whereas carboxamide-linked analogs (e.g., N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide) exhibit stronger hydrogen-bonding interactions but lower metabolic stability .

Key Takeaways

  • Structural Advantages : The triazolo-pyridazine core and bromophenyl group balance selectivity, solubility, and synthetic feasibility.
  • Limitations : Lower solubility compared to methoxy-substituted analogs may restrict bioavailability.
  • Contradictory Evidence: While emphasizes cytotoxicity in triazino-indole analogs, highlights FPR2 specificity in pyridazinone derivatives, suggesting divergent therapeutic applications.

This comparison underscores the importance of core heterocycle and substituent design in optimizing pharmacological profiles. Further studies on pharmacokinetics and in vivo efficacy are warranted.

Biological Activity

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The compound's structure incorporates a bromophenyl group and a triazolopyridazine core, making it a candidate for various biological applications. The synthesis typically involves multi-step organic reactions:

  • Formation of the triazolopyridazine core : Achieved through cycloaddition of pyridine N-imine with alkynyl heterocycles.
  • Bromophenyl group introduction : Involves bromination of aniline derivatives followed by coupling reactions.
  • Attachment of sulfanylacetamide moiety : Conducted via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines including MGC-803, HeLa, and MCF-7. The compound induces G2/M phase cell cycle arrest and apoptosis through modulation of apoptotic pathways and inhibition of topoisomerase II activity .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains and found to inhibit growth effectively. The mechanism likely involves disruption of bacterial cell membranes leading to cell lysis .

The biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. The compound may exert its effects by binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Research Findings

StudyFindings
Anticancer Activity Induces apoptosis in cancer cells; inhibits topoisomerase II .
Antimicrobial Effects Effective against multiple bacterial strains; disrupts cell membranes .
Mechanistic Insights Modulates enzyme activities affecting cellular pathways .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various derivatives, this compound was highlighted for its potent activity against MGC-803 cells. The compound caused significant reductions in cell viability and induced apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide?

Answer: Synthesis of this compound typically involves multi-step reactions, including:

  • Intermediate preparation : Formation of triazolopyridazine and bromophenylacetamide precursors .
  • Coupling reactions : Sulfanyl group linkage via nucleophilic substitution (e.g., using NaH in DMF or THF under inert atmosphere) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization to achieve ≥95% purity .

Q. Key parameters :

Reaction StepOptimal ConditionsYield (%)Purity (%)
Intermediate synthesis80°C, 12h, DMF65–7090
Coupling0°C → RT, 6h, THF50–5595
PurificationEthyl acetate/hexane (3:7)N/A≥95

Q. How to characterize the solubility and stability of this compound under experimental conditions?

Answer:

  • Solubility : Test in polar (DMSO, ethanol) and non-polar (DCM, chloroform) solvents using UV-Vis spectroscopy (λ = 260–280 nm). DMSO is preferred for biological assays due to high solubility (~20 mg/mL) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) indicate pH sensitivity; store at –20°C in anhydrous conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for triazolopyridazine derivatives like this compound?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., IC50 determination using MTT vs. ATP-based assays). For example, anti-inflammatory activity may vary by 30–50% depending on cell line (RAW 264.7 vs. THP-1) .
  • Structural analogs : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl in acetamide group reduces kinase inhibition by 20%) .
  • Data normalization : Use internal controls (e.g., β-actin for Western blot quantification) and validate with orthogonal methods (SPR for binding affinity vs. enzymatic assays) .

Q. What experimental strategies are effective for identifying molecular targets of this compound in cancer models?

Answer:

  • Chemoproteomics : Use immobilized compound pulldowns with LC-MS/MS to identify binding proteins (e.g., kinases, tubulin) .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis via Bcl-2/Bax ratio changes) .
  • Molecular docking : Screen against structural databases (PDB) to prioritize targets like EGFR (docking score: –9.2 kcal/mol) or CDK2 (–8.7 kcal/mol) .

Q. How to design structure-activity relationship (SAR) studies for triazolopyridazine-acetamide hybrids?

Answer:

  • Core modifications : Compare [1,2,4]triazolo[4,3-b]pyridazine vs. [1,2,3]triazolo[4,5-d]pyrimidine scaffolds. The latter reduces solubility by 40% but enhances kinase selectivity .

  • Substituent effects :

    PositionModificationImpact on IC50 (EGFR)
    Acetamide4-bromophenyl0.8 µM
    Acetamide4-methoxyphenyl1.5 µM
    SulfanylMethyl vs. phenyl2-fold loss in potency
  • In silico tools : Use CoMFA or 3D-QSAR to predict activity cliffs (R² > 0.85 for training sets) .

Methodological Guidance

Q. What analytical techniques are recommended for purity validation and structural confirmation?

Answer:

  • HPLC-MS : Use C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) with ESI+ detection (m/z 476.2 [M+H]+) .
  • NMR : Assign peaks via 2D experiments (HSQC, HMBC). Key signals: δ 8.2–8.5 ppm (triazolopyridazine protons), δ 4.1 ppm (sulfanyl-CH2) .

Q. How to address discrepancies in cytotoxicity data across different cell lines?

Answer:

  • Mechanistic profiling : Compare apoptosis (Annexin V/PI) vs. necrosis (LDH release) in HepG2 vs. HEK293 cells .
  • Mitochondrial stress tests : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse assays to link cytotoxicity to metabolic pathways .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Batch consistency : Optimize stoichiometry (1.2:1 molar ratio for acetamide coupling) and use flow chemistry for intermediates .
  • Toxicity : Monitor residual solvents (e.g., DMF < 500 ppm) via GC-MS and adjust purification protocols .

Research Gaps and Future Directions

  • Target deconvolution : Use CRISPR-Cas9 screens to validate putative targets .
  • Metabolic stability : Perform microsomal incubation (human liver microsomes, t1/2 > 60 min preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.